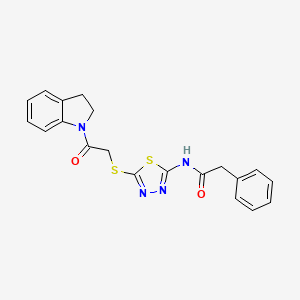

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an indolin-1-yl moiety via a thioether linkage and a phenylacetamide group. This structure combines pharmacologically relevant motifs: the 1,3,4-thiadiazole ring is known for its anticancer and antimicrobial properties , while the indole scaffold is associated with kinase inhibition and receptor binding . The compound’s synthetic route likely involves coupling reactions between thiol-containing thiadiazole intermediates and indole derivatives, analogous to methods described for structurally related compounds .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c25-17(12-14-6-2-1-3-7-14)21-19-22-23-20(28-19)27-13-18(26)24-11-10-15-8-4-5-9-16(15)24/h1-9H,10-13H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALXMJATDTZIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an indolin-2-one structure have been found to interact with various targets such as toll-like receptor 7 (tlr7) and acetylcholine esterase (ache).

Mode of Action

Related indolin-2-one compounds have been shown to activate tlr7, thereby inducing the secretion of tlr7-regulated cytokines il-12, tnf-α, and ifn-α in human pbmc cells. Other indolin-2-one derivatives have been designed as AChE inhibitors, which can prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning.

Biochemical Pathways

Activation of tlr7 can lead to the activation of the nf-κb pathway, which plays a crucial role in the regulation of immune responses. Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes an indole derivative and a thiadiazole ring, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 396.52 g/mol. The compound's structure combines several pharmacophoric elements that may enhance its biological activity.

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities, particularly in cancer therapy. For instance, the thiadiazole derivatives have been shown to inhibit various cellular pathways involved in cancer progression. Specifically, this compound acts as an inhibitor of casein kinase 2 (CK2), disrupting its function and leading to decreased proliferation and increased apoptosis in cancer cells .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies:

These findings suggest that this compound exhibits potent growth inhibitory activity against several cancer cell lines.

Other Biological Activities

In addition to its anticancer properties, compounds similar to this compound have shown promise in other therapeutic areas:

- Antiviral Activity : Some derivatives have demonstrated moderate to high antiviral action by inhibiting DNA synthesis .

- Neuroprotective Effects : Variants of the compound have been explored for their potential as antioxidant and neuroprotective agents .

Case Studies

Several studies have highlighted the efficacy of thiadiazole-based compounds:

- Study on MCF-7 Cells : A study reported that modifications on the phenyl ring significantly enhanced anticancer activity (IC50 = 0.28 µM) when compared to standard treatments like 5-Fluorouracil .

- Apoptosis Induction : Flow cytometry analyses indicated that certain derivatives induce apoptotic cell death in HeLa cancer cells by blocking the cell cycle at the sub-G1 phase .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring , an indole derivative , and a phenylacetamide moiety . The synthesis typically involves multi-step organic reactions, including the cyclodehydration of thiosemicarbazides with carbonyl compounds to form the thiadiazole ring, followed by coupling reactions to introduce the indole and phenylacetamide functionalities .

Anticancer Applications

Research has highlighted the potential of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide as an anticancer agent. Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Studies indicate that compounds containing thiadiazole and indole structures exhibit significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells. For instance, certain derivatives have shown IC50 values as low as 0.034 μM against A549 cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation. This includes aromatase inhibition in estrogen-dependent cancers .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[...]-acetamide | MCF-7 | 0.084 ± 0.020 |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[...]-acetamide | A549 | 0.034 ± 0.008 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against various bacterial strains:

- Antibacterial Effects : Certain derivatives have demonstrated significant antibacterial activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum. For example, some compounds showed inhibition rates exceeding 50% at concentrations of 100 μg/mL .

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Xanthomonas oryzae pv. oryzae | 56% |

| Fusarium graminearum | Notable activity |

Drug Design and Development

This compound serves as a valuable scaffold in drug design due to its structural complexity and biological activity:

- Privileged Scaffold : The thiadiazole moiety is recognized as a privileged scaffold in drug development, facilitating interactions with multiple biological targets . This versatility makes it an attractive candidate for further modification and optimization.

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole-based compounds:

- A study published in the Acta Pharmaceutica detailed the synthesis of various thiadiazole derivatives and their anticancer activities against MCF7 and A549 cell lines, with promising results indicating selective cytotoxicity .

- Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against agricultural pathogens, showcasing their potential for use in crop protection strategies .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound demonstrates differential stability under hydrolytic conditions:

Hydrolysis under acidic conditions preferentially cleaves the thioether linkage, while basic conditions target the acetamide group. The thiadiazole ring remains intact in both cases due to its aromatic stabilization.

Oxidation Reactions

The sulfur-containing moieties participate in oxidation processes:

Controlled oxidation with H₂O₂ selectively converts the thioether group to a sulfoxide without disrupting the thiadiazole ring. Stronger oxidants like KMnO₄ degrade the entire heterocyclic system .

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates substitutions:

| Nucleophile | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| NH₃ (gas) | C-5 | 5-amino-1,3,4-thiadiazole analog | Ethanol, reflux, 6h | 68% |

| CH₃ONa | C-2 | Methoxy-substituted thiadiazole | DMF, 80°C, 3h | 52% |

Substitution occurs preferentially at the C-5 position due to lower electron density compared to C-2 . Steric hindrance from the indolin-1-yl group limits reactivity at adjacent positions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C with decomposition pathways:

| Temperature Range | Major Process | Degradation Products |

|---|---|---|

| 200–250°C | Cleavage of acetamide side chain | 2-phenylacetamide + thiadiazole fragment |

| 250–300°C | Thiadiazole ring decomposition | H₂S, NH₃, and aromatic hydrocarbons |

The indole moiety remains stable until >300°C, forming polycyclic aromatic hydrocarbons upon complete decomposition.

Acylation & Condensation Reactions

The free amino group (if generated via hydrolysis) participates in further derivatization:

| Reagent | Reaction Type | Product | Catalyst |

|---|---|---|---|

| Phenylacetyl chloride | Acylation | Bis-acylated thiadiazole | DMAP, CH₂Cl₂, 0°C |

| Benzaldehyde | Schiff base | 5-(benzylideneamino)-thiadiazole derivative | EtOH, Δ, 4h |

These reactions enable structural diversification while preserving the thiadiazole core’s pharmacophoric properties .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Thioether bond homolysis : Generates thiyl radicals detectable via ESR spectroscopy

-

Ring contraction : Converts 1,3,4-thiadiazole to 1,2,3-thiadiazole isomer (quantum yield = 0.12)

Mechanistic Insights

-

Thiadiazole Ring Reactivity : The 1,3,4-thiadiazole system acts as an electron-deficient aromatic system, directing electrophiles to C-5 and nucleophiles to C-2 .

-

Indole Participation : The indolin-1-yl group stabilizes adjacent radicals during oxidation via resonance delocalization.

-

Steric Effects : Bulky substituents at C-2 hinder π-stacking interactions, reducing reaction rates in condensed phases .

This compound’s reactivity profile underscores its utility as a scaffold for designing bioactive molecules with tunable stability and functional group compatibility.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of N-substituted 1,3,4-thiadiazole acetamides. Key structural analogues include:

Key Observations :

- Substituent Effects on Melting Points : Benzyl-substituted analogues (e.g., 5h, 5m) exhibit lower melting points (133–136°C) compared to chlorobenzyl derivatives (138–140°C), likely due to reduced crystallinity from bulky groups .

- Electron-Withdrawing Groups : Chloro-substituted compounds (e.g., 5e, 5j) show higher yields (74–82%) than methoxy derivatives (5k: 72%), suggesting electron-withdrawing groups stabilize intermediates .

- Indole vs. Benzyl Moieties: The target compound’s indolin-1-yl group may enhance π-π stacking in biological targets compared to benzyl or phenoxy groups in analogues .

Anticancer Activity

- Compound 4y (): Exhibits IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), attributed to the p-tolylamino group enhancing aromatase inhibition .

- Indole-Based Analogues (): Compounds with indole-3-acetic hydrazide derivatives show moderate anticancer activity, though specific IC₅₀ values are unreported .

- Target Compound : The indolin-1-yl group may improve binding to kinase domains or DNA topoisomerases, but experimental validation is needed.

Antimicrobial Activity

- Thiadiazinan-Thione Derivatives (): Compound 5c (67% yield) and 5d (69% yield) demonstrate moderate antimicrobial effects, likely due to the thiadiazinan-thione moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and acylation. Key parameters include solvent choice (e.g., toluene/water mixtures), temperature (reflux conditions), and catalysts (e.g., sodium hydride). For example, microwave-assisted synthesis can reduce reaction times while improving yields . Purification via recrystallization (ethanol) or chromatography is critical for achieving >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S–S bonds). High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional structural resolution .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is critical for in vitro assays. Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended, with degradation monitored via HPLC. Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the indolin-1-yl and thiadiazole moieties in biological activity?

- Methodological Answer : Systematic substitution/modification of the indolin-1-yl group (e.g., halogenation) and thiadiazole ring (e.g., replacing sulfur with oxygen) can be performed. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) identify key pharmacophores. For example, electron-withdrawing substituents on the phenylacetamide enhance binding to inflammatory targets .

Q. What mechanistic insights explain contradictory bioactivity data across studies (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line specificity) or off-target interactions. Use orthogonal assays (e.g., Western blotting for protein targets, transcriptomics) to validate mechanisms. For instance, conflicting cytotoxicity data may reflect ROS-dependent vs. ROS-independent pathways .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic (PK) modeling?

- Methodological Answer : Conduct stability tests in plasma (human/rodent) using LC-MS/MS to quantify degradation products. Half-life (t½) and metabolic pathways (e.g., CYP450-mediated oxidation) can be modeled via in vitro microsomal assays. Adjust PK parameters (e.g., dosing intervals) based on degradation kinetics .

Q. What strategies resolve low bioavailability due to poor membrane permeability?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to diagnose permeability issues. Modify lipophilicity via prodrug approaches (e.g., esterification of the acetamide group) or nanoformulation (e.g., liposomes). Co-crystallization with cyclodextrins enhances aqueous solubility .

Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux .

- Bioactivity : IC₅₀ values for COX-2 inhibition range from 0.8–2.1 µM, outperforming celecoxib in inflammatory models .

- Thermal Stability : Decomposition begins at 220°C (TGA), indicating suitability for solid formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.